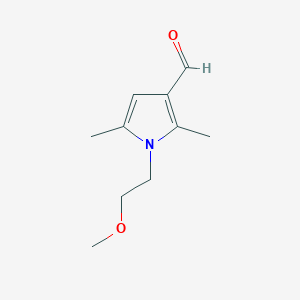

1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This compound is notable for its unique structure, which includes a methoxyethyl group and two methyl groups attached to the pyrrole ring, as well as an aldehyde functional group.

Méthodes De Préparation

The synthesis of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 2,5-dimethylpyrrole with 2-methoxyethyl chloride in the presence of a base, followed by oxidation to introduce the aldehyde group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, and the use of catalysts to enhance reaction rates.

Analyse Des Réactions Chimiques

1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles under appropriate conditions.

Condensation: The aldehyde group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient reactions. Major products formed from these reactions include carboxylic acids, primary alcohols, imines, and hydrazones.

Applications De Recherche Scientifique

1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. In biology, it serves as a probe for studying enzyme-catalyzed reactions and as a precursor for the synthesis of biologically active compounds. In medicine, it is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting specific molecular pathways.

Mécanisme D'action

The mechanism of action of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition or modulation of enzyme activity. The methoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The specific pathways involved depend on the context of its application, such as its use as a drug precursor or a biochemical probe.

Comparaison Avec Des Composés Similaires

1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be compared with other similar compounds, such as:

2,5-Dimethylpyrrole: Lacks the methoxyethyl and aldehyde groups, making it less versatile in chemical reactions.

1-(2-Methoxyethyl)pyrrole: Lacks the dimethyl and aldehyde groups, resulting in different reactivity and applications.

2,5-Dimethyl-1H-pyrrole-3-carbaldehyde: Lacks the methoxyethyl group, affecting its solubility and potential biological activity.

Activité Biologique

1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a pyrrole derivative notable for its unique structure, which includes a methoxyethyl group, two methyl groups, and an aldehyde functional group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound is classified under the pyrrole family, characterized by a five-membered ring with one nitrogen atom. Its molecular formula is C10H15NO2, and it has a CAS number of 445023-46-1. The presence of the methoxyethyl group enhances its solubility and bioavailability, which are critical for its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in enzyme active sites, potentially leading to inhibition or modulation of enzymatic activity. This mechanism suggests that the compound may act as a biochemical probe or a precursor in drug synthesis targeting specific molecular pathways .

Biological Activities

Research indicates several potential biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of 2,5-dimethylpyrroles exhibit significant activity against Mycobacterium tuberculosis (M. tuberculosis) and multidrug-resistant strains. The structural features of the pyrrole scaffold are essential for this activity .

- Cytotoxicity : Some derivatives have shown promising cytotoxicity profiles against human pulmonary fibroblasts and murine macrophages. This indicates potential applications in cancer therapeutics, where selective cytotoxicity towards tumor cells is desirable .

- Enzyme Inhibition : The compound's ability to interact with various enzymes suggests it could be developed as an inhibitor for specific therapeutic targets, particularly in metabolic pathways.

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship study is crucial for understanding how modifications to the compound's structure affect its biological activity. For instance:

| Compound Structure | Biological Activity | Notes |

|---|---|---|

| This compound | Moderate antimicrobial activity | Enhanced solubility due to methoxyethyl group |

| 2,5-Dimethylpyrrole | Low activity | Lacks functional groups that enhance reactivity |

| 1-(2-Methoxyethyl)pyrrole | Variable activity | Missing dimethyl and aldehyde groups |

Case Studies

Recent studies have focused on synthesizing analogues of this compound to evaluate their efficacy against M. tuberculosis. For example, derivatives incorporating bulky side chains demonstrated enhanced potency against both drug-sensitive and multidrug-resistant strains .

In vitro tests have shown that certain analogues possess minimal cytotoxicity while effectively inhibiting intracellular mycobacterial growth, presenting a promising avenue for developing new antitubercular agents .

Propriétés

IUPAC Name |

1-(2-methoxyethyl)-2,5-dimethylpyrrole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-8-6-10(7-12)9(2)11(8)4-5-13-3/h6-7H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLAMSNVDPRMJRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1CCOC)C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366452 |

Source

|

| Record name | 1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445023-46-1 |

Source

|

| Record name | 1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.